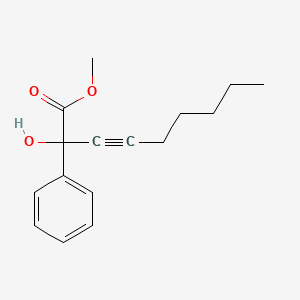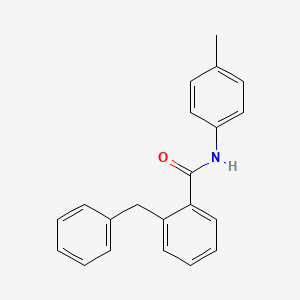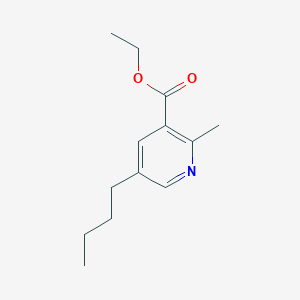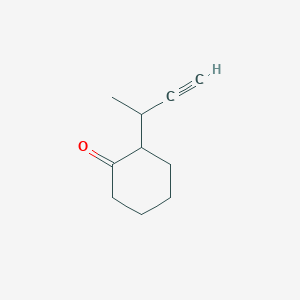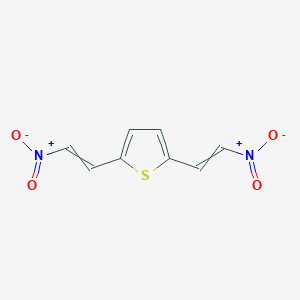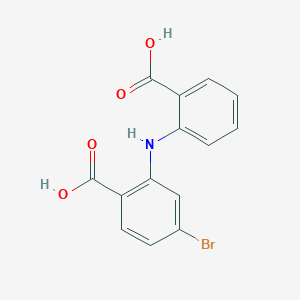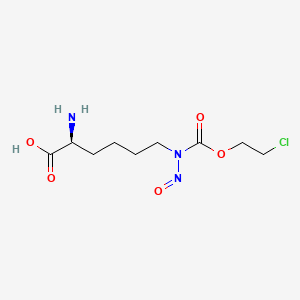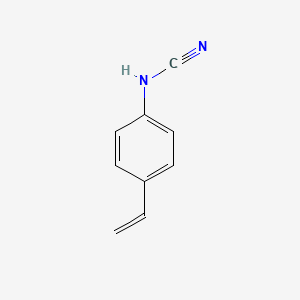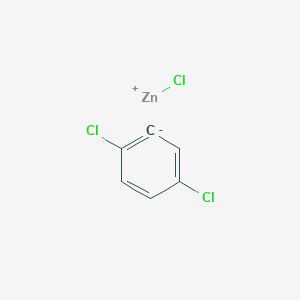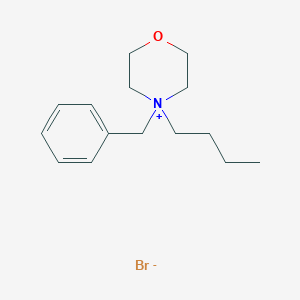
4-Benzyl-4-butylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-butylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butylmorpholin-4-ium bromide typically involves the quaternization of morpholine with benzyl bromide and butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Morpholine is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form N-benzylmorpholine.
Step 2: N-benzylmorpholine is then reacted with butyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution Reactions: Yield various substituted morpholinium salts.
Oxidation Reactions: Produce benzaldehyde or benzoic acid.
Reduction Reactions: Form amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Benzyl-4-butylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium bromide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it can form complexes with proteins, altering their structure and function. The molecular targets include membrane lipids and various enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
- Benzyltriethylammonium chloride
Comparison
4-Benzyl-4-butylmorpholin-4-ium bromide is unique due to its morpholine ring, which imparts distinct chemical and physical properties compared to other quaternary ammonium compounds. The presence of both benzyl and butyl groups enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in certain applications such as antimicrobial activity and phase-transfer catalysis.
Propiedades
Número CAS |
90166-88-4 |
|---|---|
Fórmula molecular |
C15H24BrNO |
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
4-benzyl-4-butylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WMNOWDKRHNPQEX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


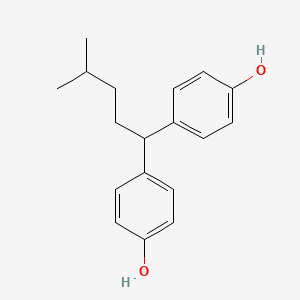
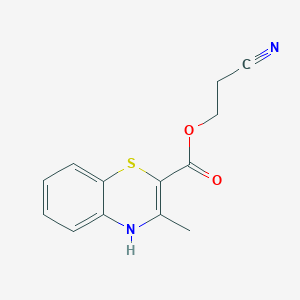
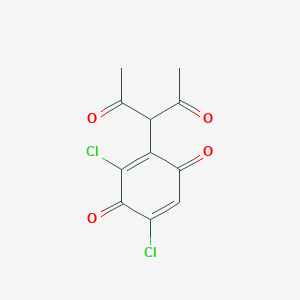
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
